![molecular formula C15H26N2O3 B12623050 {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol CAS No. 919478-15-2](/img/structure/B12623050.png)
{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol is an organic compound with a complex structure that includes both dimethylamino and ethoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol typically involves the reaction of 3,5-dihydroxybenzyl alcohol with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups on the benzyl alcohol are replaced by the dimethylaminoethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and acids can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol exerts its effects involves interactions with various molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the ethoxy groups can enhance solubility and bioavailability. These interactions can affect enzyme activity, protein binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: This compound has a similar structure but lacks the phenyl ring.
3,4-Dimethoxybenzoyl Chloride: Another compound with similar functional groups but different overall structure.
Uniqueness
{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol is unique due to the presence of both dimethylamino and ethoxy groups attached to a phenyl ring, which provides distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
919478-15-2 |
|---|---|
Molecular Formula |
C15H26N2O3 |
Molecular Weight |
282.38 g/mol |
IUPAC Name |
[3,5-bis[2-(dimethylamino)ethoxy]phenyl]methanol |
InChI |
InChI=1S/C15H26N2O3/c1-16(2)5-7-19-14-9-13(12-18)10-15(11-14)20-8-6-17(3)4/h9-11,18H,5-8,12H2,1-4H3 |
InChI Key |
LEAWBFXAEZBNQO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC(=CC(=C1)CO)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10R,11S,15R,16S)-13-(4-acetylphenyl)-16-(3-nitrobenzoyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12622974.png)

![2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene](/img/structure/B12622988.png)

![4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12622998.png)
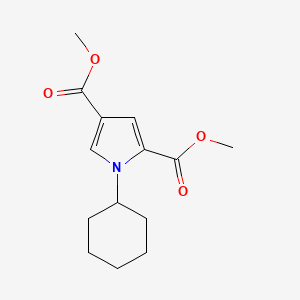
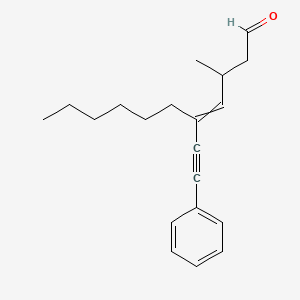


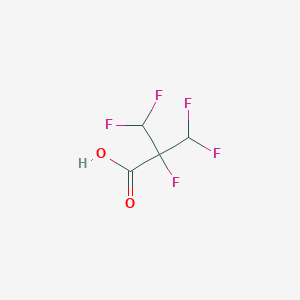
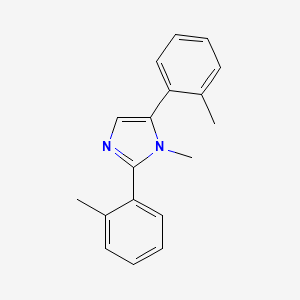
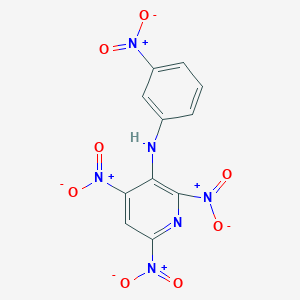
![[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12623044.png)

